

Application Notes and Protocols for Famitinib Malate Administration in Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Famitinib malate*

Cat. No.: *B12681737*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of **famitinib malate** to mouse models for preclinical anti-cancer research. **Famitinib malate** is a multi-targeted tyrosine kinase inhibitor that has shown potent anti-tumor and anti-angiogenic activities.

Introduction

Famitinib malate is a small molecule inhibitor targeting several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFR β), c-Kit, and FMS-like tyrosine kinase 3 (Flt-3)[1]. By inhibiting these pathways, **famitinib malate** can suppress tumor growth and angiogenesis[1][2]. These protocols are designed to guide researchers in conducting in vivo studies to evaluate the efficacy and pharmacokinetics of **famitinib malate** in mouse xenograft models.

Data Presentation

Efficacy of Famitinib Malate in Mouse Xenograft Models

Tumor Model	Mouse Strain	Treatment Dose & Schedule	Tumor Growth Inhibition	Final Tumor Volume (Treated vs. Control)	Reference
Human Gastric Cancer (BGC-823 Xenograft)	Nude Mice	50 mg/kg, oral gavage, once daily for 3 weeks	85.4%	287.6 mm ³ vs. 1973.0 mm ³	[2]
Human Gastric Cancer (BGC-823 Xenograft)	Nude Mice	100 mg/kg, oral gavage, once daily for 3 weeks	Similar inhibitory power to 50 mg/kg, but with greater toxicity	395.2 mm ³ vs. 2690.5 mm ³	[2]
Murine Lung Cancer (Lewis Lung Carcinoma)	C57BL/6 Mice	Combination therapy with radiotherapy and anti-PD-1	Not explicitly stated for famitinib alone	116.7 ± 20.96 mm ³ (triple therapy) vs. 4814 ± 1022 mm ³ (control)	[3]

Pharmacokinetic Parameters of Famitinib

Note: Mouse-specific pharmacokinetic data is limited in the reviewed literature. The following data is from studies in rats and humans and should be considered as a reference.

Species	Dose	Cmax	AUC(0-t)	t1/2	Reference
Rat	1.5 mg/kg (oral)	Not Reported	Not Reported	Not Reported	
Human	25 mg (single oral dose)	38.7 ng/mL	1298.5 h*ng/mL	33.9 h	[4]
Human	4-30 mg (once daily)	Not Reported	Not Reported	28.7-33.8 h	[5]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study

This protocol describes the evaluation of **famitinib malate**'s antitumor activity in a subcutaneous xenograft mouse model.

Materials:

- **Famitinib malate**
- Vehicle (e.g., physiological saline or corn oil)[2]
- Human cancer cell line (e.g., BGC-823 gastric cancer cells)
- Immunocompromised mice (e.g., nude mice)
- Sterile PBS
- Matrigel (optional)
- Calipers
- Animal balance
- Oral gavage needles (20-22 gauge, flexible or curved)[1]
- Syringes

Procedure:

- Cell Culture and Implantation:
 - Culture the selected cancer cell line under appropriate conditions.
 - Harvest and resuspend the cells in sterile PBS, with or without Matrigel.
 - Subcutaneously inject the cell suspension (e.g., 5×10^6 cells in 100 μ L) into the flank of each mouse.

- Tumor Growth and Grouping:
 - Monitor tumor growth by measuring tumor length (L) and width (W) with calipers every 2-3 days.
 - Calculate tumor volume using the formula: $V = (L \times W^2) / 2$.
 - When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-8 mice per group).
- Preparation of **Famitinib Malate** Solution:
 - Calculate the required amount of **famitinib malate** based on the desired dose (e.g., 50 mg/kg) and the number of mice.
 - Suspend the **famitinib malate** powder in the chosen vehicle (e.g., physiological saline or corn oil) to the final desired concentration.[\[2\]](#)
 - Ensure the solution is homogenous before each administration.
- Drug Administration:
 - Administer **famitinib malate** to the treatment group via oral gavage once daily.
 - Administer an equal volume of the vehicle to the control group using the same method.
 - A typical treatment duration is 21 days.[\[2\]](#)
- Monitoring and Data Collection:
 - Measure tumor volumes and body weights of the mice twice a week.
 - Observe the mice daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior. A dose of 100 mg/kg has been associated with greater toxicity.[\[2\]](#)
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for microvessel density).

Protocol 2: Oral Gavage Procedure for Mice

This protocol provides a detailed procedure for the oral administration of **famitinib malate**.

Materials:

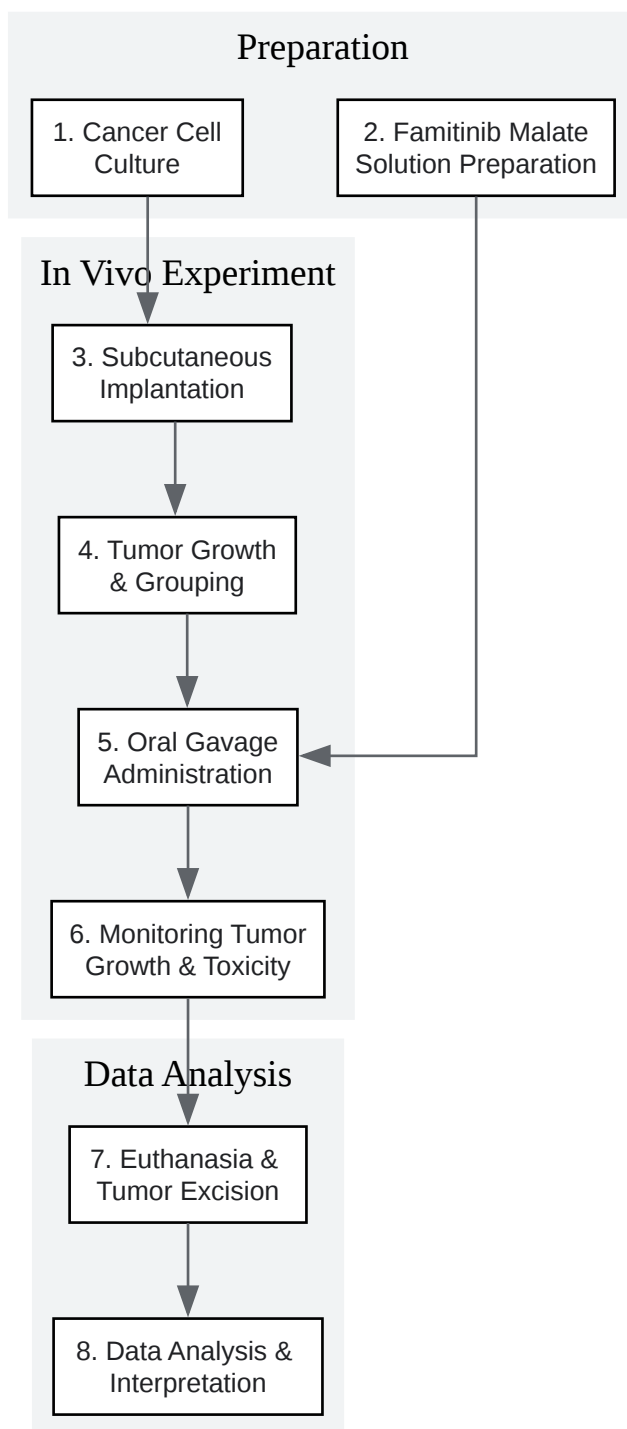
- **Famitinib malate** solution
- Appropriately sized oral gavage needle (20-22 gauge, with a rounded tip)
- Syringe
- Animal balance

Procedure:

- Animal Restraint:
 - Weigh the mouse to determine the correct volume of the **famitinib malate** solution to administer.
 - Firmly restrain the mouse by scruffing the neck and back to immobilize the head and body.
- Gavage Needle Insertion:
 - Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
 - The needle should pass smoothly down the esophagus. If resistance is met, withdraw the needle and re-attempt. Do not force the needle, as this can cause injury.
- Administration:
 - Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the **famitinib malate** solution.
- Post-Administration Monitoring:
 - Carefully withdraw the gavage needle.

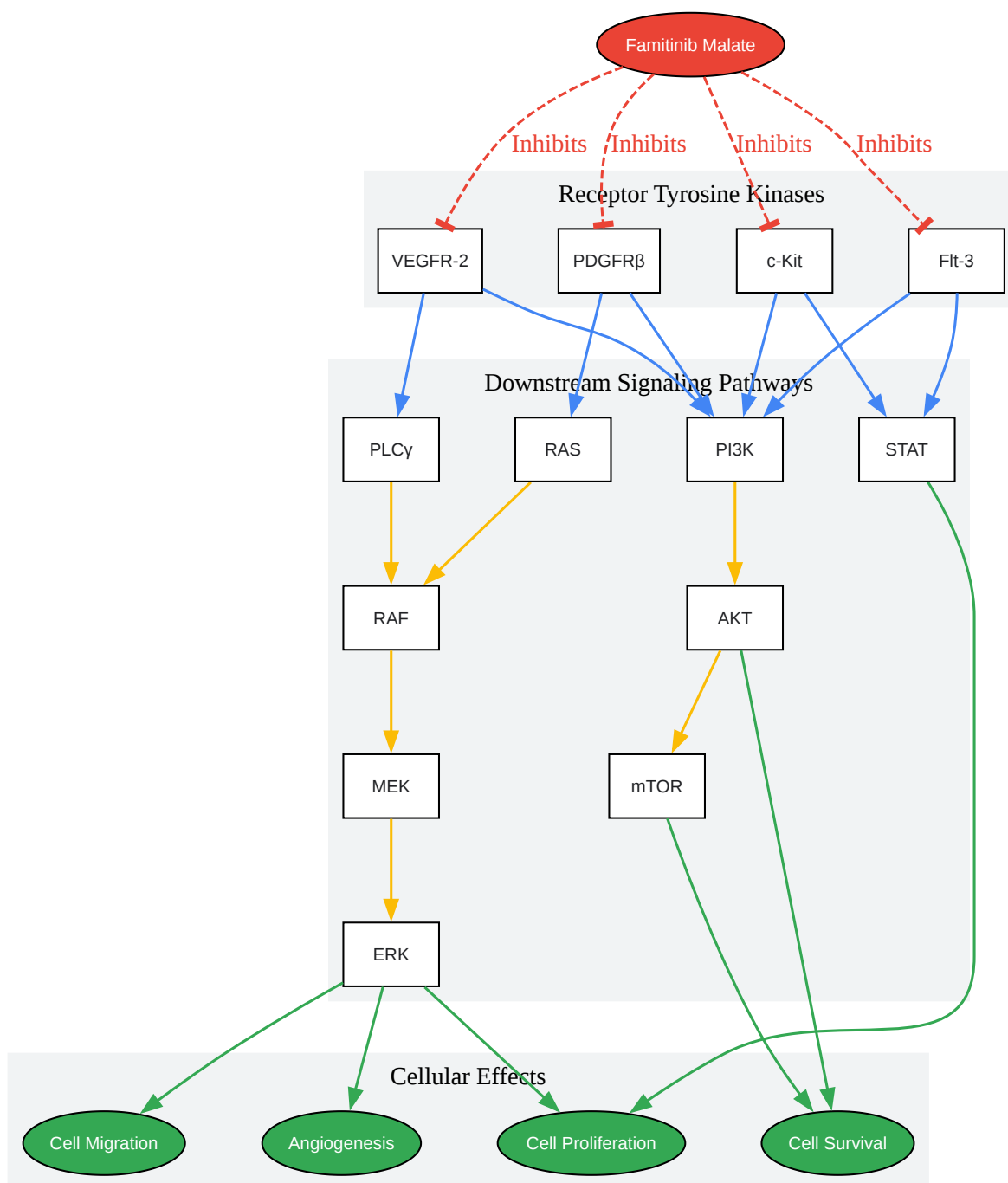
- Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing.

Visualizations



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Caption: Experimental workflow for evaluating **famitinib malate** in a mouse xenograft model.



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